molecular formula C10H9BrO4 B3025234 Dimethyl 2-bromoisophthalate CAS No. 39622-80-5

Dimethyl 2-bromoisophthalate

Cat. No.: B3025234
CAS No.: 39622-80-5
M. Wt: 273.08 g/mol
InChI Key: GHPOMFOMBISJGM-UHFFFAOYSA-N
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Description

Dimethyl 2-bromoisophthalate is an organic compound with the molecular formula C₁₀H₉BrO₄. It is a brominated derivative of isophthalic acid and is commonly used as an intermediate in organic synthesis. The compound is known for its applications in the preparation of various chemical products and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromoisophthalate can be synthesized through the bromination of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain the compound in high purity. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromoisophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to the corresponding dimethyl isophthalate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated isophthalic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted isophthalates depending on the nucleophile used.

    Reduction: Dimethyl isophthalate.

    Oxidation: Brominated isophthalic acid derivatives.

Scientific Research Applications

Dimethyl 2-bromoisophthalate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or protein interactions.

    Medicinal Chemistry: In the development of new drug candidates and therapeutic agents.

Mechanism of Action

The mechanism of action of dimethyl 2-bromoisophthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions. The ester groups can undergo hydrolysis or transesterification, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl isophthalate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Dimethyl 4-bromoisophthalate: Bromine atom is positioned differently, affecting its reactivity and applications.

    Dimethyl 2-chloroisophthalate: Chlorine atom instead of bromine, leading to differences in reactivity and chemical behavior.

Uniqueness

Dimethyl 2-bromoisophthalate is unique due to the presence of the bromine atom at the 2-position on the aromatic ring. This specific positioning enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, making it a preferred choice in various scientific and industrial applications.

Properties

IUPAC Name

dimethyl 2-bromobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOMFOMBISJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192163
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39622-80-5
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39622-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 2-bromo-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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